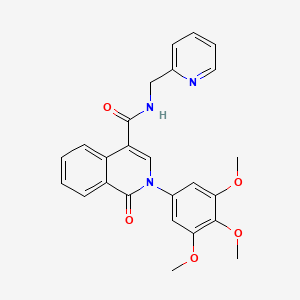![molecular formula C16H19BrN2O3 B11145660 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11145660.png)
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acetylation: The 5-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 5-bromo-1-acetylindole.
Amidation: The 5-bromo-1-acetylindole undergoes amidation with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-aminoindole derivatives.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler brominated indole derivative with similar biological activities.
6-bromoindole: Another brominated indole derivative with potential biological applications.
5-chloroindole: A chlorinated indole derivative with comparable properties.
Uniqueness
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines a brominated indole moiety with a hexanoic acid chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C16H19BrN2O3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
6-[[2-(5-bromoindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19BrN2O3/c17-13-5-6-14-12(10-13)7-9-19(14)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
MQTDSUCXKUXKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11145585.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11145587.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145602.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145607.png)
![6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B11145624.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11145631.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11145633.png)
![5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11145636.png)
![4-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11145639.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11145643.png)
![2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11145646.png)
![[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11145649.png)
![(4Z)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11145654.png)
